molecular formula C30H36N2O3 B3950430 N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No. B3950430
M. Wt: 472.6 g/mol
InChI Key: TWAZSRQSSTXKSC-UHFFFAOYSA-N
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Description

N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, commonly known as compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the class of piperidinecarboxamide derivatives and is known for its unique structure and properties.

Mechanism of Action

Compound X exerts its effects by binding to a specific receptor in the brain, which is involved in the regulation of various physiological processes. The binding of compound X to this receptor leads to the activation of downstream signaling pathways, which ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward. Additionally, compound X has been shown to have effects on various intracellular signaling pathways, which are involved in the regulation of gene expression, synaptic plasticity, and neuroprotection.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for use in lab experiments. It exhibits high binding affinity for a specific receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, compound X has been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies.
However, there are also some limitations associated with the use of compound X in lab experiments. One of the main limitations is the lack of selectivity for the target receptor, which can lead to off-target effects. Additionally, compound X has been shown to have a short half-life, which can limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for the study of compound X. One area of interest is the development of more selective compounds that target the specific receptor of interest. Additionally, there is a need for further studies to investigate the potential therapeutic applications of compound X in the treatment of various neurological disorders. Finally, there is a need for further studies to elucidate the underlying mechanisms of action of compound X, which may lead to the identification of new targets for drug development.
Conclusion
In conclusion, compound X is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits high binding affinity for a specific receptor in the brain and has been shown to have potential applications in the treatment of various neurological disorders. While there are some limitations associated with the use of compound X in lab experiments, there are also several potential future directions for its study. Overall, compound X represents a promising tool for investigating the role of specific receptors in various physiological and pathological conditions.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent binding affinity for a specific receptor in the brain, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, compound X has been shown to have potential applications in the treatment of various neurological disorders, such as depression, anxiety, and addiction.

properties

IUPAC Name

N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O3/c1-34-28-14-13-27(29(21-28)35-2)23-31-18-16-26(17-19-31)30(33)32(22-25-11-7-4-8-12-25)20-15-24-9-5-3-6-10-24/h3-14,21,26H,15-20,22-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAZSRQSSTXKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
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N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
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N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
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N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
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N-benzyl-1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

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